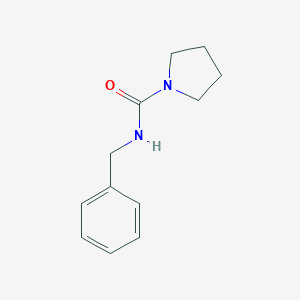

N-benzyl-1-pyrrolidinecarboxamide

Description

N-Benzyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide compound featuring a benzyl substituent on the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (calculated from structural data).

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

N-benzylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C12H16N2O/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15) |

InChI Key |

QGCXDVIAGVEYLT-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C1)C(=O)NCC2=CC=CC=C2 |

solubility |

30.6 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-1-pyrrolidinecarboxamide can be contextualized against related pyrrolidine derivatives. Below is a detailed analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Comparisons:

Functional Group Variations :

- Carboxamide vs. Carbothioamide : Replacing the carbonyl oxygen in this compound with sulfur (as in N-phenylpyrrolidine-1-carbothioamide) alters hydrogen-bonding capacity. Thioamides exhibit weaker hydrogen-bond acceptance but stronger van der Waals interactions, impacting solubility and target affinity .

- Benzyl vs. Phenyl Substituents : The benzyl group in this compound introduces greater steric bulk and lipophilicity compared to the phenyl group in N-phenylpyrrolidine-1-carbothioamide. This difference may influence pharmacokinetic properties, such as metabolic stability .

Structural Complexity and Applications :

- The (S)-enantiomer of N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3) demonstrates how stereochemistry and additional aromatic groups (e.g., benzoylphenyl) can enhance specificity in enzyme inhibition or receptor binding .

- N-Phenylpyrrolidine-1-carbothioamide’s crystal structure reveals intermolecular N–H⋯S hydrogen bonds, a feature absent in carboxamides, which may facilitate solid-state stabilization or coordination with metal ions .

Biological Relevance :

- Carboxamides like this compound are prevalent in pharmaceuticals targeting proteases or GPCRs due to their balanced polarity.

- Thioamide analogues, while less common in drugs, are explored for their antithyroid or antimycobacterial activity, leveraging sulfur’s redox activity .

Research Findings and Implications

- Synthetic Accessibility : this compound derivatives are typically synthesized via coupling reactions between pyrrolidine and benzyl isocyanates. In contrast, thioamides require thiophosgene or Lawesson’s reagent, introducing safety challenges .

- Thermodynamic Stability : Carboxamides generally exhibit higher thermal stability than thioamides, as seen in differential scanning calorimetry (DSC) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.